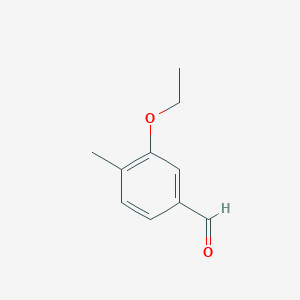

3-Ethoxy-4-methylbenzaldehyde

Vue d'ensemble

Description

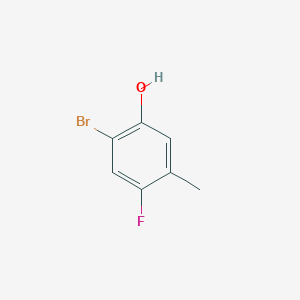

3-Ethoxy-4-methylbenzaldehyde is a chemical compound with the molecular formula C<sub>10</sub>H<sub>12</sub>O<sub>3</sub> . It is also known by the synonym 3-Ethoxy-p-anisaldehyde . This compound belongs to the class of aromatic aldehydes and is structurally related to vanillin. Its systematic name indicates that it contains an ethoxy group (C<sub>2</sub>H<sub>5</sub>O) attached to the benzene ring at the para position relative to the aldehyde functional group (CHO).

Synthesis Analysis

The synthesis of 3-Ethoxy-4-methylbenzaldehyde involves the introduction of an ethoxy group onto the benzene ring of 4-methylbenzaldehyde . Various methods can achieve this, including etherification reactions using ethyl halides or ethoxide reagents. Detailed synthetic routes and conditions would require further investigation of relevant literature.

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-methylbenzaldehyde consists of a benzene ring substituted with an ethoxy group (C<sub>2</sub>H<sub>5</sub>O) and a methyl group (CH<sub>3</sub>) at the para position. The aldehyde functional group (CHO) is also attached to the benzene ring. The compound’s systematic name reflects this arrangement.

Chemical Reactions Analysis

3-Ethoxy-4-methylbenzaldehyde can participate in various chemical reactions typical of aldehydes. These include oxidation to form carboxylic acids, condensation reactions with amines or hydrazines to yield Schiff bases, and nucleophilic additions to the carbonyl group. Further exploration of specific reactions and their mechanisms would require in-depth literature review.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 51-53°C (literature value).

- Molecular Weight : 180.20 g/mol .

- Solubility : Soluble in organic solvents like ethanol, acetone, and chloroform.

- Appearance : Likely a white to off-white crystalline solid.

Safety And Hazards

- Combustibility : Classified as a combustible solid (Storage Class Code 11).

- WGK (Water Danger Classification) : WGK 3 (moderately hazardous to water).

- Flash Point : Not applicable.

- Personal Protective Equipment : Use a dust mask (type N95), eyeshields, and gloves when handling.

Orientations Futures

Research avenues related to 3-Ethoxy-4-methylbenzaldehyde could include:

- Biological Activities : Investigate potential bioactivities, such as antimicrobial or antioxidant properties.

- Flavor and Fragrance Applications : Explore its use in food flavoring or perfumery.

- Synthetic Modifications : Design derivatives with improved properties.

Please note that this analysis is based on available literature, and further studies may provide additional insights. For more detailed information, consult relevant scientific papers and databases123.

Propriétés

IUPAC Name |

3-ethoxy-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFELWTOFCUUHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-methylbenzaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3243368.png)

![[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine](/img/structure/B3243392.png)

![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3243414.png)

![4-[(4-Bromophenyl)thio]aniline hydrochloride](/img/structure/B3243429.png)